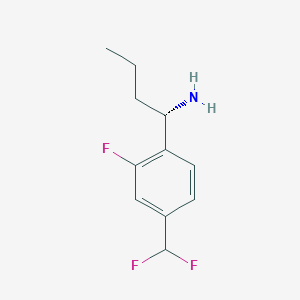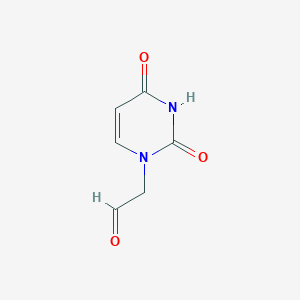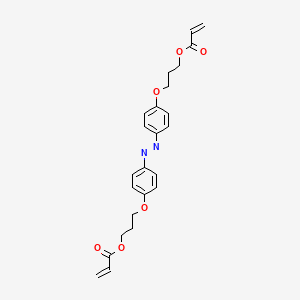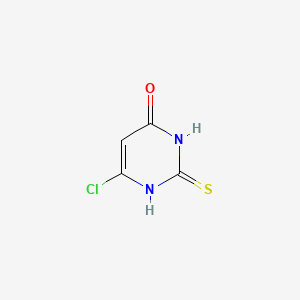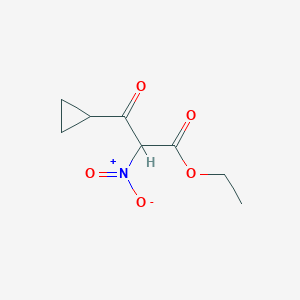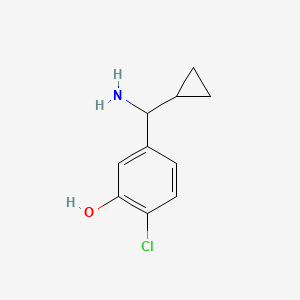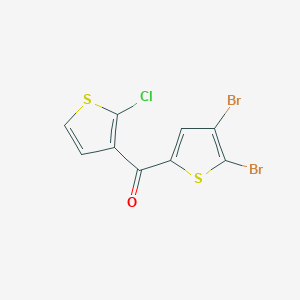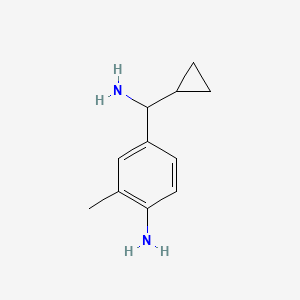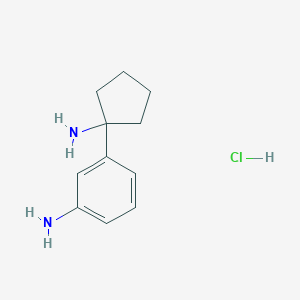
3-(1-Aminocyclopentyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminocyclopentyl)aniline hydrochloride is an organic compound with the molecular formula C11H18ClN2 It is a derivative of aniline, featuring a cyclopentyl group attached to the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride typically involves the reaction of cyclopentylamine with aniline under controlled conditions. The process can be summarized as follows:
Cyclopentylamine Preparation: Cyclopentylamine is prepared by the hydrogenation of cyclopentanone in the presence of ammonia and a suitable catalyst.
Coupling Reaction: Cyclopentylamine is then reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form 3-(1-Aminocyclopentyl)aniline.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 3-(1-Aminocyclopentyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or alkylating agents, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and related derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
科学研究应用
3-(1-Aminocyclopentyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(1-Aminocyclopentyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The cyclopentyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.
相似化合物的比较
Aniline: The parent compound, used widely in the production of dyes, drugs, and polymers.
Cyclopentylamine: A precursor in the synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride, used in organic synthesis.
Substituted Anilines: Compounds with various substituents on the aniline ring, used in diverse chemical applications.
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and specificity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC 名称 |
3-(1-aminocyclopentyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,12-13H2;1H |
InChI 键 |
VDYOBFGBOIIYLB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


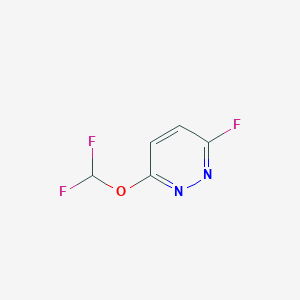

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)

